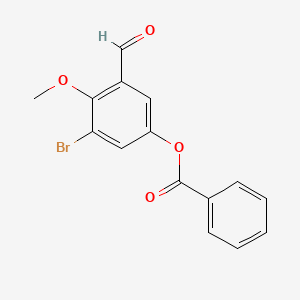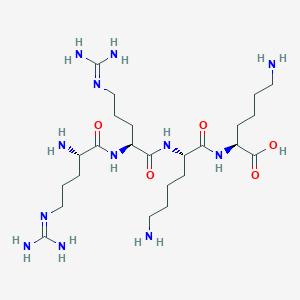![molecular formula C28H40O8-2 B12556004 2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate CAS No. 168092-69-1](/img/structure/B12556004.png)
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate typically involves esterification reactions. The starting materials often include benzene-1,4-dicarboxylic acid and nonanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate exerts its effects involves interactions with various molecular targets. The ester groups in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of enzymes and other proteins. The pathways involved may include metabolic processes and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,4-dicarboxylic acid: A simpler compound with similar structural features.
Dibutyl terephthalate: Another ester derivative of benzene-1,4-dicarboxylic acid.
Dimethyl terephthalate: A commonly used ester in the production of polyethylene terephthalate (PET).
Uniqueness
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
168092-69-1 |
|---|---|
Fórmula molecular |
C28H40O8-2 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
2,5-bis(nonoxycarbonyl)terephthalate |
InChI |
InChI=1S/C28H42O8/c1-3-5-7-9-11-13-15-17-35-27(33)23-19-22(26(31)32)24(20-21(23)25(29)30)28(34)36-18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3,(H,29,30)(H,31,32)/p-2 |
Clave InChI |
VWXQIYOGWQVCMF-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCOC(=O)C1=CC(=C(C=C1C(=O)[O-])C(=O)OCCCCCCCCC)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)

![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)

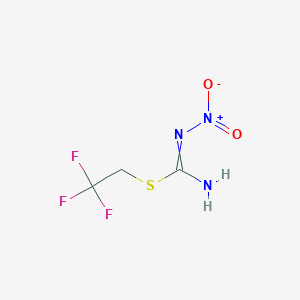
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
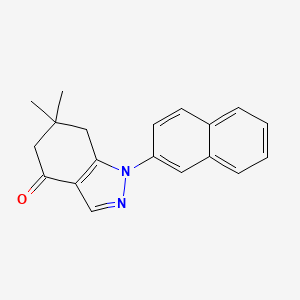
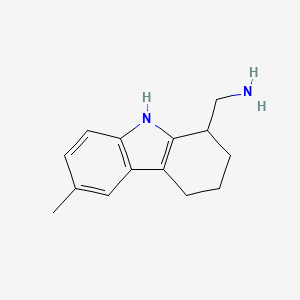

![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)

